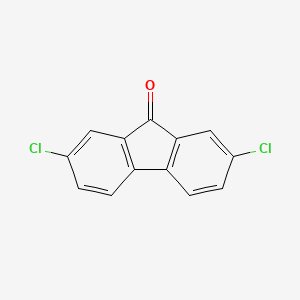

2,7-Dichloro-9-fluorenone

Description

Contextualization within Fluorenone and Halogenated Polycyclic Aromatic Ketone Chemistry

2,7-Dichloro-9-fluorenone is a halogenated polycyclic aromatic hydrocarbon belonging to the fluorene (B118485) family. ontosight.ai Its structure consists of a planar, tricyclic ring system with a ketone functional group at the 9-position and two chlorine atoms substituted at the 2 and 7 positions. ontosight.ai This substitution pattern places it within the broader class of halogenated polycyclic aromatic ketones (XPAKs), which are derivatives of polycyclic aromatic hydrocarbons (PAHs) containing one or more halogen atoms. gdut.edu.cnxml-journal.net

The chemical properties of this compound are significantly influenced by its aromatic and halogenated nature, which results in high stability due to electron delocalization across the aromatic rings. ontosight.ai The presence of chlorine atoms, which are electron-withdrawing, can affect the compound's reactivity, solubility, and electronic properties compared to the parent fluorenone. ontosight.ai The ketone group at the 9-position is a key feature of the fluorenone scaffold, offering a site for various chemical modifications.

Halogenated PAHs, including chlorinated and brominated derivatives, are recognized as emerging environmental pollutants due to their toxicity. gdut.edu.cnxml-journal.net They can be formed through thermal and photochemical reactions, as well as during industrial combustion processes. gdut.edu.cncopernicus.org

Significance as a Foundational Synthon in Contemporary Organic Synthesis and Materials Science

This compound serves as a crucial building block, or synthon, in the synthesis of more complex organic molecules and advanced materials. ontosight.aiguidechem.com Its utility stems from the reactivity of the fluorenone core and the presence of the two chlorine atoms, which can be displaced or modified in various chemical reactions. ontosight.aiacs.org

In organic synthesis, it is a precursor for a range of derivatives with potential applications in pharmaceuticals and biological studies. ontosight.ainih.govnih.gov For instance, it has been used as a starting material for the synthesis of thiazolidinone and azetidinone analogues with potential anticancer and antimicrobial activities. nih.govnih.gov

In materials science, derivatives of this compound are explored for their unique optical and electrical properties. ontosight.aismolecule.com These derivatives have applications in the development of fluorescent materials, dyes, and organic light-emitting diodes (OLEDs). smolecule.comtandfonline.com The fluorene unit is known for its good thermal stability and charge transport properties, making it a desirable component in materials for electronic devices. mdpi.com For example, fluorenone-based materials have been designed and characterized for use as emitters in OLEDs, demonstrating the potential for creating efficient and stable devices. tandfonline.com

The synthesis of polymers from this compound has also been investigated. For instance, it can be used to prepare poly(arylene ether)s, a class of high-performance polymers with excellent thermal stability. researchgate.netmdpi.comrsc.orglsu.edugoogle.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C13H6Cl2O |

| Molecular Weight | 249.09 g/mol |

| CAS Number | 6297-11-6 |

| Appearance | Yellow crystalline solid |

| Melting Point | 192-194 °C |

Data sourced from multiple references. nih.govoakwoodchemical.comsigmaaldrich.comscbt.comsanjingchem.com

Evolution of Research Trajectories for this compound and its Analogues

Research on fluorene and its derivatives dates back to the 19th century, with initial studies focusing on their fundamental chemical properties and synthesis. Over time, the focus has shifted towards exploring the diverse applications of these compounds, driven by their unique structural and electronic features. marketresearchintellect.com

Early research on 2,7-disubstituted fluorenes laid the groundwork for the development of more complex materials. For example, the synthesis of 2,7-poly(9-fluorenone) via a precursor route demonstrated a method to create electron-deficient conjugated polymers with potential applications as electron transport materials in multilayer LEDs. acs.org

More recently, research has increasingly focused on the development of fluorene derivatives for high-performance applications in electronics and materials science. marketresearchintellect.com This includes the synthesis of new fluorene-based materials for OLEDs with improved efficiency and stability, as well as the exploration of their use in organic photovoltaics. tandfonline.commarketresearchintellect.com The ability to tune the electronic properties of fluorene derivatives by introducing different substituents has been a key area of investigation. ias.ac.in

Furthermore, the biological activity of fluorene derivatives continues to be an active area of research. nih.govnih.govnih.gov Studies have explored the potential of these compounds as anticancer and antimicrobial agents, with ongoing efforts to synthesize and evaluate new analogues with enhanced therapeutic properties. nih.govnih.gov The development of radioiodinated 9-fluorenone (B1672902) derivatives for imaging nicotinic acetylcholine (B1216132) receptors highlights the expanding applications of this class of compounds in medicinal chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichlorofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYWYQQFXVEUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212167 | |

| Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-11-6 | |

| Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dichlorofluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dichloro-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,7 Dichloro 9 Fluorenone

Halogenation Strategies of Fluorenone Precursors

The direct halogenation of fluorenone represents a primary strategy for the synthesis of halogenated derivatives like 2,7-Dichloro-9-fluorenone. ontosight.ai This approach involves introducing chlorine atoms onto the fluorenone backbone using specific chlorinating agents under controlled reaction conditions. The chemical properties of this compound, particularly its stability, are significantly influenced by the aromatic system and the presence of the halogen atoms. ontosight.ai The choice of synthesis method, including the specific halogenating agent and reaction parameters, is critical as it directly impacts the yield and purity of the final product. ontosight.ai

Multi-Step Synthetic Routes to this compound

Multi-step synthesis is a common and versatile approach, often starting from the more readily available precursor, fluorene (B118485). This process typically involves two key transformations: the chlorination of fluorene followed by the oxidation of the resulting intermediate.

The first step is the dichlorination of fluorene at the 2 and 7 positions. Several methods have been developed for this transformation. One effective method involves the direct chlorination of fluorene using N-chlorosuccinimide (NCS) in an acidic medium. nih.gov Another established industrial process utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, often with glacial acetic acid as the solvent and an iron trichloride (B1173362) catalyst. google.com This method has been shown to produce 2,7-dichlorofluorene (B131596) in high yield and purity. google.com

| Method | Chlorinating Agent | Solvent/Catalyst | Yield | Reference |

| Direct Chlorination | N-chlorosuccinimide (NCS) | Acetic Acid / HCl | - | nih.gov |

| Direct Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Glacial Acetic Acid / FeCl₃ | ~63% | google.com |

Once 2,7-dichlorofluorene is obtained, the second step is its oxidation to the target ketone, this compound. Various oxidizing agents can accomplish this, including strong oxidants like chromium(VI) compounds. jmaterenvironsci.comresearchgate.net Another synthetic pathway involves the Friedel-Crafts acylation of specific biphenyl (B1667301) derivatives, which provides an alternative route to the fluorenone core structure. sci-hub.selscollege.ac.in For instance, the intramolecular cyclization of 2-aryl benzoic acids can lead to the formation of the fluorenone skeleton. sci-hub.se

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic routes. A major focus has been replacing hazardous reagents, such as heavy metal oxidants like chromium trioxide (CrO₃), with cleaner alternatives. researchgate.net

A prominent green method for synthesizing this compound is the aerobic oxidation of 2,7-dichlorofluorene. researchgate.netgoogle.com This process utilizes molecular oxygen from the air as the primary oxidant, which is an abundant, inexpensive, and non-polluting choice. The reaction is typically catalyzed by a strong base, such as potassium hydroxide (B78521) (KOH), in a suitable organic solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.netgoogle.com This approach not only avoids toxic heavy metals but also operates under mild conditions, offering high yields and purity with a simple workup procedure. researchgate.netgoogle.com

| Parameter | Condition |

| Starting Material | 2,7-dichlorofluorene |

| Oxidant | Air (Oxygen) |

| Catalyst/Base | Potassium Hydroxide (KOH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Yield | 98.9% |

| Purity | 99.2% |

| (Data sourced from patent CN100422128C) google.com |

Other green chemistry techniques, such as microwave-assisted synthesis, are also being explored. mdpi.comunivpancasila.ac.id These methods can significantly reduce reaction times and improve yields compared to conventional heating, contributing to more sustainable chemical production. mdpi.com

Catalytic Synthesis Pathways (e.g., Palladium and Nickel Complexes)

Modern organic synthesis increasingly relies on transition metal catalysis to construct complex molecules with high efficiency and selectivity. Palladium and nickel complexes have been instrumental in developing novel pathways to fluorenone derivatives.

Palladium-catalyzed reactions offer sophisticated methods for assembling the fluorenone core. One such strategy is the cyclocarbonylation of o-halobiaryls. nih.gov In this process, a palladium catalyst facilitates the intramolecular insertion of carbon monoxide to form the central carbonyl bridge of the fluorenone structure, achieving high yields for various substituted derivatives. nih.gov Another advanced palladium-catalyzed route involves the annulation of in-situ generated arynes by 2-haloarenecarboxaldehydes, providing ready access to fluoren-9-ones. nih.gov

Nickel-catalyzed reactions are also gaining prominence due to the lower cost and high abundance of nickel compared to palladium. chemrxiv.org While specific examples for the direct synthesis of this compound are emerging, research into nickel-catalyzed C-H activation and cross-coupling reactions presents a promising frontier for future synthetic strategies. chemrxiv.orgresearchgate.net These catalytic systems offer the potential for more direct and atom-economical routes, avoiding pre-functionalized starting materials and reducing waste. rsc.org

Design and Synthesis of 2,7 Dichloro 9 Fluorenone Derivatives

Strategies for Functionalization at the 9-Position

The carbonyl group at the 9-position of 2,7-dichloro-9-fluorenone is a prime site for chemical reactions. This reactivity allows for the introduction of various functional groups, significantly altering the molecule's steric and electronic characteristics.

Alkylation at the 9-position of fluorene (B118485) derivatives is a common strategy to introduce alkyl groups. For instance, 2,7-dichloro-9-(2-hydroxyethyl)fluorene has been synthesized through the alkylation of 2,7-dichlorofluorene (B131596). epa.gov This type of functionalization can influence the solubility and physical properties of the resulting compounds.

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.comksu.edu.sa This reaction is fundamental to creating a variety of derivatives. The addition of a nucleophile changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com The rate and reversibility of this addition depend on the nature of the nucleophile. masterorganicchemistry.com For example, the reaction of this compound with Grignard reagents can proceed via a nucleophilic pathway. acs.org Computational studies have shown that for fluorenone, a single electron transfer (SET) mechanism can be competitive with nucleophilic addition. academie-sciences.fr

Ketalization of the carbonyl group is a valuable strategy for protecting the ketone functionality and for creating precursor polymers. For example, the reaction of 2,7-dibromo-9-fluorenone (B76252) with a diol like 2,2-dioctyl-1,3-propanediol yields a dibrominated ketal derivative. acs.orgacs.org This ketal can then undergo polymerization, and subsequent deprotection regenerates the fluorenone moiety within the polymer backbone. acs.orgacs.org This approach has been used to synthesize 2,7-poly(9-fluorenone), an electron-deficient conjugated polymer. acs.org

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,7-dibromo-9-fluorenone | 2,2-dioctyl-1,3-propanediol | Dibrominated ketal derivative of fluorenone | acs.orgacs.org |

The carbonyl group of this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. jmaterenvironsci.com For example, condensation with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) with a catalytic amount of acetic acid yields the corresponding hydrazone derivative. jmaterenvironsci.com These reactions are often reversible and can be catalyzed by acids. nih.gov Similarly, oxime derivatives can be synthesized from the reaction of 9-fluorenone (B1672902) with hydroxylamine. These imine-forming reactions are widely used in various fields of chemistry. nih.gov

| Starting Material | Reagent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,7-dichloro-9H-fluoren-9-one | Hydrazine hydrate | Refluxing ethanol, catalytic acetic acid, 8 h | 2,7-dichloro-9H-fluoren-9-one hydrazone | 53-84% | jmaterenvironsci.com |

Derivatization via 2,7-Positions for Extended π-Conjugation

Modification at the 2 and 7 positions of the fluorene ring is a key strategy to extend the π-conjugated system. This extension is crucial for tuning the electronic and optical properties of the resulting materials, making them suitable for applications in organic electronics. researchgate.netmit.edu

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is extensively used to synthesize 2,7-diaryl substituted fluorenes and fluorenones. sioc-journal.cnmusechem.com This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as an arylboronic acid, with an organic halide. musechem.com

In the case of 2,7-dichlorofluorene, a double Suzuki-Miyaura cross-coupling reaction with di-ortho-substituted arylboronic acids can be used to synthesize sterically hindered 2,7-diaryl fluorenes. rsc.orgresearchgate.net Interestingly, chloride-directed couplings have been found to be more efficient than bromide-directed reactions in certain cases. rsc.org The use of N-heterocyclic carbene (NHC) Pd catalysts has proven effective for these challenging transformations. rsc.org The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields and selectivity. musechem.comnih.gov

| Starting Material | Coupling Partner | Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 2,7-dichlorofluorene | di-ortho-substituted arylboronic acids | N-heterocyclic carbene Pd catalyst (INPd) | Sterically hindered 2,7-diaryl fluorenes | Chloride-directed reactions are more efficient than bromide-directed reactions. | rsc.org |

Other Cross-Coupling Methodologies for Biaryl Formation

Beyond the well-known Suzuki and Heck reactions, a range of other cross-coupling methodologies are employed to synthesize biaryl derivatives of this compound. These methods offer alternative pathways that can be advantageous depending on the desired substituents and reaction conditions. sioc-journal.cn Palladium- and nickel-catalyzed reactions are prominent in this area, facilitating the formation of carbon-carbon bonds between the fluorenone core and various aryl partners. sioc-journal.cn

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. acsgcipr.org In the context of this compound, it can be utilized to introduce amino groups by coupling the fluorenone with primary or secondary amines. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org For instance, 2-amino-9H-fluorenone can be used as a precursor in Buchwald-Hartwig amination to couple with carbazole-based electron-donating moieties. This methodology has been successfully applied in the synthesis of aminated estrone (B1671321) derivatives, highlighting its potential for creating complex, biologically relevant molecules. beilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org It provides a direct route to synthesize fluorenone derivatives containing acetylenic linkages. For example, a sequential Sonogashira coupling can be employed to create unsymmetrical aryl-heteroarylacetylenes. clockss.org The process may involve the coupling of a protected acetylene (B1199291) precursor with an aryl halide, followed by a second coupling with a heteroaryl iodide. clockss.org

Hiyama Coupling: This palladium-catalyzed cross-coupling reaction utilizes organosilanes as the organometallic partner. It offers an alternative to boronic acids (used in Suzuki coupling) and has been successfully used for the synthesis of biaryl compounds. organic-chemistry.org The reaction of aryltrifluorosilanes with aryl chlorides, for instance, can produce various functionalized biaryl derivatives in good yields. organic-chemistry.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org It is particularly effective for the cross-coupling of aryl fluorides with organozinc reagents. organic-chemistry.org

Heterocyclic Annulation Strategies Involving this compound Framework

The this compound scaffold can be further elaborated by the annulation (fusion) of heterocyclic rings, leading to novel compounds with potentially enhanced biological activities. Thiazolidinone and azetidinone rings are particularly noteworthy in this regard. nih.govnih.gov

Thiazolidinone derivatives of this compound have been synthesized and investigated for their therapeutic potential. nih.govnih.gov The synthesis typically begins with the chloroacetylation of 2,7-dichloro-9H-fluorene to yield 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone. nih.gov This intermediate then undergoes a Hantzsch reaction with thiourea (B124793) to form 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine. nih.gov

Subsequent reaction of this amine with various aryl or heteroaryl aldehydes produces Schiff base intermediates. nih.gov These Schiff bases are then cyclized with thioglycolic acid in the presence of a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) to afford the target 2-(aryl/heteroaryl)-3-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)thiazolidin-4-ones. nih.govresearchgate.net

A variety of thiazolidinone analogues have been reported to exhibit significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties. chemistryjournal.net

Azetidinone, or β-lactam, is a four-membered lactam ring that is a core component of several important antibiotics. nih.gov The synthesis of azetidinone analogues from the this compound framework follows a pathway similar to that of the thiazolidinone analogues up to the formation of the Schiff base intermediates. nih.gov

The key step in forming the azetidinone ring is the [2+2] cycloaddition reaction, often referred to as the Staudinger synthesis. nih.gov In this reaction, the Schiff bases derived from 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine are reacted with chloroacetyl chloride in the presence of a base like triethylamine. nih.govnih.gov This cycloaddition yields 3-chloro-1-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)-4-(aryl/heteroaryl)azetidin-2-ones. researchgate.net Research has indicated that these 2,7-dichloro-9H-fluorene-based azetidinones can be more potent as antimicrobial and anticancer agents compared to their thiazolidinone counterparts. nih.govnih.gov

Rational Design Principles for Modulating Reactivity and Electronic Structure

The rational design of this compound derivatives allows for the fine-tuning of their reactivity and electronic properties for specific applications, particularly in the realm of organic electronics and optoelectronics. researchgate.netresearchgate.net The electronic structure, especially the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their gap (HLG), is a critical determinant of a molecule's properties. researchgate.net

Several key principles guide the modulation of these properties:

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups onto the fluorenone core has a profound impact on its electronic structure. researchgate.net

Electron-donating groups (e.g., methoxy, amino) tend to increase the energy levels of both the HOMO and LUMO, while decreasing the HOMO-LUMO gap. researchgate.net

Electron-withdrawing groups (e.g., nitro, cyano) have the opposite effect, lowering the HOMO and LUMO energy levels and increasing the HOMO-LUMO gap. researchgate.net These effects are cooperative and can be propagated throughout the molecule. researchgate.net

Extended Conjugation: Increasing the extent of the π-conjugated system, for instance by introducing aryl groups at the 2 and 7 positions, generally leads to a decrease in the HOMO-LUMO gap. researchgate.net This is because extended conjugation raises the HOMO energy level and lowers the LUMO energy level, facilitating electron delocalization. researchgate.net

Donor-Acceptor-Donor (D-A-D) Architecture: Creating molecules with a D-A-D structure, where the fluorenone acts as the electron acceptor (A) and is flanked by electron-donating groups (D), can promote intramolecular charge transfer. researchgate.net This design strategy is often employed to develop materials with specific photophysical properties, such as aggregation-induced emission (AIE). researchgate.net

Anion-π+ Interactions: The design of structures that facilitate anion-π+ interactions can be a strategy to achieve specific electronic properties, such as Type I ROS (Reactive Oxygen Species) generation in photodynamic therapy applications. chinesechemsoc.org

By systematically applying these design principles, researchers can create novel this compound derivatives with tailored reactivity and electronic structures for a wide range of advanced applications.

Advanced Spectroscopic and Structural Elucidation of 2,7 Dichloro 9 Fluorenone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,7-Dichloro-9-fluorenone and its derivatives. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be unambiguously determined.

¹H NMR Spectroscopy: The proton NMR spectrum of the fluorenone core is characterized by signals in the aromatic region. For the parent 9-fluorenone (B1672902), protons appear in a range from approximately 7.28 to 7.65 ppm in a CDCl₃ solution bmrb.iochemicalbook.com. In this compound, the symmetry of the substitution pattern simplifies the spectrum. The six aromatic protons are expected to give rise to a distinct set of signals. The protons H-1 and H-8 would be doublets, coupled to H-3 and H-6 respectively. Similarly, H-3 and H-6 would appear as doublets of doublets, coupled to their adjacent protons, while H-4 and H-5 would also be doublets. The presence of the electron-withdrawing chlorine atoms at the C-2 and C-7 positions is expected to deshield the adjacent protons, causing a downfield shift in their resonance compared to the unsubstituted 9-fluorenone.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 9-fluorenone, the carbonyl carbon (C-9) shows a characteristic resonance far downfield at approximately 194.3 ppm bmrb.io. The aromatic carbons resonate between 120 and 145 ppm bmrb.io. In this compound, seven distinct carbon signals are expected due to the molecule's symmetry. The most significant spectral feature is the resonance of the carbonyl carbon. The carbons directly bonded to the chlorine atoms (C-2 and C-7) would show a significant downfield shift, while the other aromatic carbons would also be influenced by the electronic effects of the substituents. For example, in derivatives such as 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, the complex structure is confirmed through detailed 1D and 2D NMR experiments researchgate.net.

The following table summarizes the typical chemical shifts for the parent 9-fluorenone, which serve as a basis for interpreting the spectra of its derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1, H-8 | 7.65 | 124.7 |

| H-2, H-7 | 7.28 | 129.5 |

| H-3, H-6 | 7.49 | 135.1 |

| H-4, H-5 | 7.49 | 120.7 |

| C-9 (C=O) | - | 194.3 |

| C-bridgehead | - | 134.6, 144.9 |

| Data for 9-fluorenone in CDCl₃. Source: BMRB bmrb.io |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the carbonyl group and the aromatic system.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aromatic ketones like 9-fluorenone, this peak typically appears in the region of 1715-1720 cm⁻¹ nih.gov. The conjugation with the aromatic rings slightly lowers the frequency compared to saturated ketones.

Other key absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range vscht.cz.

Aromatic C=C Stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic rings vscht.cz.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 850 and 550 cm⁻¹ libretexts.org.

The IR spectrum provides a quick and effective method to confirm the presence of the fluorenone core in synthesized derivatives. For instance, in a series of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, the carbonyl stretch was observed at 1716 cm⁻¹ mdpi.com.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Fluorenones | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1710 - 1725 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | 850 - 550 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of this compound. The fluorenone core possesses a conjugated π-system that gives rise to characteristic absorption and emission spectra.

UV-Vis Absorption: The UV-Vis spectrum of 9-fluorenone in a nonpolar solvent like hexane (B92381) exhibits an S₀→S₁ absorption maximum at approximately 380 nm nycu.edu.tw. This absorption corresponds to an n→π* transition. In more polar solvents, this band may experience a hypsochromic (blue) shift, while π→π* transitions show a bathochromic (red) shift. For this compound, the presence of chlorine atoms, which can donate lone-pair electrons into the aromatic system (mesomeric effect) and withdraw electron density inductively, is expected to modulate the energies of these transitions. In related 2,7-disubstituted derivatives, such as 2,7-diphenyl-fluorenone, absorption peaks related to the conjugated system are observed, with a notable peak appearing around 437 nm in dichloromethane (B109758) solution pku.edu.cn.

Fluorescence Spectroscopy: Fluorenone and its derivatives are generally known to be weakly fluorescent, a property often attributed to efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). The parent 9-fluorenone shows a broad emission peak centered around 500 nm in hexane nycu.edu.tw. The emission properties are highly sensitive to the molecular environment and substitution pattern. For example, while many fluorenones have low quantum yields in solution, some derivatives can exhibit significant fluorescence in the solid state, a phenomenon known as aggregation-induced emission pku.edu.cn. The fluorescence of 2,7-disubstituted fluorene (B118485) derivatives often shows a dependence on solvent polarity, with emission quenching observed in more polar solvents for compounds like 2,7,9-Trihydroxyfluorene bac-lac.gc.ca.

| Spectroscopic Property | Typical Wavelengths (nm) for Fluorenones | Associated Transition |

| UV-Vis Absorption (λ_max) | 380 - 450 | n→π* and π→π* |

| Fluorescence Emission (λ_em) | 500 - 550 | S₁→S₀ |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₃H₆Cl₂O, which corresponds to a monoisotopic mass of 247.97957 Da uni.lu. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms like this compound, the molecular ion region will display a characteristic pattern of three peaks:

M+ peak: (containing two ³⁵Cl atoms)

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl atom)

M+4 peak: (containing two ³⁷Cl atoms) The relative intensities of these peaks will be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms.

Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. For aromatic ketones, a primary fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule (28 Da) spectroscopyonline.com.

[M - CO]⁺•: Loss of the carbonyl group would lead to a fragment ion corresponding to the 2,7-dichlorobiphenylene radical cation.

[M - Cl]⁺: Loss of a chlorine radical (35 or 37 Da) is another plausible fragmentation pathway for organochlorine compounds nih.gov.

| Ion | m/z (for ³⁵Cl) | Description |

| [C₁₃H₆³⁵Cl₂O]⁺• (M⁺•) | 248 | Molecular Ion |

| [C₁₃H₆³⁵Cl³⁷ClO]⁺• (M+2) | 250 | Isotope Peak |

| [C₁₃H₆³⁷Cl₂O]⁺• (M+4) | 252 | Isotope Peak |

| [C₁₂H₆³⁵Cl₂]⁺• | 220 | Loss of CO |

| [C₁₃H₆³⁵ClO]⁺ | 213 | Loss of Cl |

X-ray Crystallography for Solid-State Structural Analysis and Crystal Engineering

The fluorenone core is an essentially planar and rigid system. For example, in the derivative 2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol, the fluorene ring system is nearly planar researchgate.net. The crystal packing in fluorenone derivatives is often governed by a combination of weak intermolecular interactions, such as C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking interactions researchgate.net.

In the crystal structure of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, the molecule adopts an almost planar geometry and crystallizes in the monoclinic space group P2₁/c mdpi.com. The analysis of such derivatives is crucial for crystal engineering, where the goal is to design molecules that self-assemble into predictable and functional solid-state architectures. The substituents at the 2 and 7 positions play a critical role in directing these intermolecular interactions and controlling the final crystal packing, which in turn influences the material's bulk properties.

The table below presents crystallographic data for a related dinitro- derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Data for 2,7-Dinitro-9-fluorenone |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.23 |

| b (Å) | 10.97 |

| c (Å) | 9.42 |

| β (°) | 98.74 |

| Volume (ų) | 1145 |

| Data Source: Crystallography Open Database (COD ID: 4122895) nih.gov |

Computational and Theoretical Investigations of 2,7 Dichloro 9 Fluorenone Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The distribution and energy levels of these orbitals are key indicators of how a molecule will interact in chemical reactions and electronic devices.

For 9-fluorenone (B1672902) systems, the tuning of HOMO and LUMO levels through substitution is a primary strategy in materials science. The introduction of electron-withdrawing substituents, such as the chlorine atoms in 2,7-Dichloro-9-fluorenone, is known to have a predictable effect on these frontier orbitals.

Key Trends in HOMO-LUMO Tuning of 9-Fluorenone Scaffolds:

| Substituent Type | Effect on HOMO Energy Level | Effect on LUMO Energy Level | Rationale |

|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decrease | Decrease | These groups stabilize the electron density across the molecule, lowering the energy of both occupied and unoccupied orbitals. |

This analysis suggests that for this compound, both the HOMO and LUMO energy levels are lower compared to the parent 9-fluorenone molecule.

The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO gap (HLG). This gap is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to reaction and can be more easily excited.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR) through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical calculations can provide valuable insights into the absorption and emission of light (UV-Vis) and the vibrational modes (IR) of a molecule, which can be compared with experimental data for validation.

For fluorenone derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. The electronic transitions responsible for these absorptions, often from HOMO to LUMO, can be analyzed. The presence of substituents significantly modulates these properties. For instance, studies on methoxy-substituted fluorenones show that the position of the substituent can significantly affect the fluorescence and radiationless deactivation pathways. For this compound, the electron-withdrawing chloro groups are expected to influence the electronic transitions, likely causing a shift in the absorption maxima compared to the parent fluorenone.

Similarly, DFT calculations can predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. This allows for the assignment of specific spectral peaks to the stretching and bending modes of particular bonds, such as the characteristic C=O stretch of the ketone group and the C-Cl stretches associated with the halogen substituents.

Predicted Spectroscopic Properties of this compound

| Spectroscopy Type | Computational Method | Key Predicted Features |

|---|---|---|

| UV-Vis | TD-DFT | Maximum absorption wavelengths (λmax), oscillator strengths, and analysis of electronic transitions (e.g., n→π, π→π). |

| IR | DFT | Vibrational frequencies corresponding to key functional groups, including C=O stretching, aromatic C-H stretching, and C-Cl stretching modes. |

Nonlinear Optical (NLO) Properties Prediction and Analysis

Fluorenone-based molecular materials are considered excellent candidates for photonic and optoelectronic applications due to their significant nonlinear optical (NLO) properties. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases.

Computational DFT methods are essential for predicting the NLO response of molecules. Key parameters calculated include the molecular dipole moment (μ), the linear polarizability (α), and, most importantly for NLO applications, the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. Computational studies on various organic molecules, including fluorenone derivatives, have shown that DFT calculations can reliably predict these properties. The magnitude of hyperpolarizability often indicates a considerable dispersion of electric charge within the molecule. The design of molecules with high NLO activity often involves creating systems with strong electron donor and acceptor groups connected by a π-conjugated bridge, which facilitates intramolecular charge transfer.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. For fluorenone systems, MD simulations could be used to understand how the molecule behaves in different media, how it packs in a solid state, or how it interacts with other molecules in a composite material. While specific MD studies focusing solely on the conformational analysis of isolated this compound are not prevalent in the surveyed literature, this technique is crucial for understanding more complex systems. For example, ab initio molecular dynamics has been used to investigate the complex mechanism of the Grignard reaction with fluorenone, highlighting the critical role of solvent molecules.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating complex reaction mechanisms, allowing researchers to map out energy profiles and characterize transient structures like transition states.

The Grignard reaction, a fundamental C-C bond-forming reaction, has been studied computationally using fluorenone as a model aromatic ketone substrate. Despite its long history, the reaction mechanism is complex, involving multiple organomagnesium species and competing pathways. Quantum-chemical calculations and ab initio molecular dynamics simulations have been used to study the reaction of Grignard reagents (e.g., CH₃MgCl) with fluorenone.

These studies evaluate the energetics of two competing mechanisms: a polar nucleophilic addition and a single electron transfer (SET) radical pathway. For fluorenone, calculations show that the energy difference between these pathways can be very small. The activation free energy for the nucleophilic addition and the bond dissociation energy for the radical pathway have been calculated to understand the reaction's energetic landscape.

Calculated Energetics for Grignard Reaction with Fluorenone

| Reaction Pathway | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Nucleophilic Addition | Activation Free Energy (ΔA‡) | ~18.3 |

| Radical (SET) | Mg–CH₃ Bond Dissociation Energy | ~16.5 |

Source: Data derived from quantum-chemical calculations for the reaction with Mg(CH₃)₂.

These computational results indicate that for aromatic ketones like fluorenone, the radical mechanism is more competitive than for aliphatic aldehydes.

Direct C-H functionalization is a powerful strategy in organic synthesis for creating complex molecules efficiently. Computational studies, primarily using DFT, are employed to investigate the mechanisms of these reactions, which are often catalyzed by transition metals. These studies involve locating the transition states for key steps, such as C-H activation and reductive elimination, and calculating the associated energy barriers.

Catalysis and Chemical Transformations Involving 2,7 Dichloro 9 Fluorenone

Role as a Catalyst or Ligand Precursor

2,7-Dichloro-9-fluorenone is primarily utilized as a monomer or a key building block in the synthesis of conjugated polymers, rather than as a direct catalyst or ligand. Its di-halogenated sites provide reactive handles for cross-coupling reactions, allowing for its incorporation into polymer backbones.

Precursor in Polymer Synthesis: The most significant role of this compound is as a precursor to polyfluorenes (PFs) and their derivatives. Polyfluorenes are a class of conjugated polymers known for their high photoluminescence quantum yields, excellent thermal stability, and good charge transport properties, making them ideal for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.

The chlorine atoms at the 2 and 7 positions are suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura polycondensation. In these reactions, this compound can be reacted with a corresponding diboronic acid or ester comonomer. This chain-growth polymerization process allows for the creation of high-molecular-weight polymers with a well-defined structure. rsc.org The fluorenone core imparts specific electronic and photophysical properties to the resulting polymer. Subsequently, the carbonyl group at the 9-position can be further functionalized to tune the polymer's solubility and electronic characteristics.

While this compound itself is not a ligand, it serves as a precursor for fluorene-based ligands. The core fluorene (B118485) structure can be modified to create bidentate or monodentate ligands, such as 9-borafluorenes, which have applications in catalysis and sensing. nsf.gov The synthesis of these complex ligands often starts from functionalized fluorene derivatives, for which this compound can be a valuable starting material.

Emerging Research Frontiers and Future Prospects

Integration in Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials, such as perovskites, offers a promising route to novel functionalities by combining the desirable properties of both material classes. The organic component in these hybrids can play a crucial role in tuning the electronic structure, stability, and processability of the final material.

While direct integration of 2,7-Dichloro-9-fluorenone into hybrid perovskites has not been extensively reported, the potential is significant. Fluorenone-based molecules are known for their charge transport capabilities and thermal stability. nih.gov The electron-deficient nature of the this compound core could make it a candidate for use as an electron-transporting layer or as a component to modify the perovskite surface, potentially enhancing charge extraction and device efficiency in photovoltaic applications. The dichloro-substitution provides specific sites for further functionalization, allowing for the attachment of anchoring groups to bind to the inorganic framework, thereby improving interfacial properties and material stability.

Advanced Applications in Nanotechnology

The unique properties of the fluorenone scaffold are being explored in the realm of nanotechnology, where materials are engineered at the nanoscale for specific functions. A notable area of interest is the development of nanoparticle-based systems for biomedical applications.

Research has shown that new fluorene (B118485) derivatives can be combined with iron oxide nanoparticles to enhance their bioactivity. mdpi.com For instance, such hybrid systems have demonstrated significantly improved antimicrobial and antibiofilm capabilities against various bacterial strains. mdpi.com This suggests a potential pathway for this compound. By functionalizing its surface and conjugating it with nanoparticles, it could be developed into a targeted delivery system or an enhanced therapeutic agent. The fluorenone core can act as a pharmacophore, while the nanoparticles provide a high surface area for interaction and can be engineered for specific targeting.

Development of Multi-Functional Materials based on Fluorenone Scaffolds

The 9-fluorenone (B1672902) scaffold is a versatile platform for creating multi-functional materials, where a single molecule or material exhibits multiple useful properties. The ease of chemical modification at the 2, 7, and 9 positions allows for the tuning of its optical, electronic, and biological activities. nih.gov

The fluorenone core is a key building block in a wide array of functional organic materials. researchgate.net Its derivatives have been investigated for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to biological sensors and therapeutic agents. researchgate.netresearchgate.net For example, different substitutions on the fluorenone backbone have led to compounds with potent antiviral, antineoplastic, and antimicrobial properties. mdpi.comnih.gov The 2,7-disubstitution pattern is particularly common in tuning the electronic properties for optoelectronic applications. researchgate.net

The table below summarizes the diverse applications of various functionalized fluorenone derivatives, illustrating the potential for creating multi-functional materials based on this scaffold.

| Derivative Type | Functionality | Potential Application Area |

| Imide-functionalized fluorenones | Electron-accepting building blocks | n-type organic semiconductors nih.gov |

| Tilorone (2,7-bis(2-diethylaminoethoxy)fluoren-9-one) | Antiviral, Interferon-inducer | Pharmaceuticals researchgate.netgoogle.com |

| 2,7-diamidofluorenones | Antiproliferative, Topoisomerase I inhibitors | Anticancer agents nih.gov |

| Fluorenone-based Schiff bases | Antimicrobial | Therapeutics jocpr.com |

| 2,7-distyrylfluorenone | Yellow-orange light emission | Organic Light-Emitting Diodes (OLEDs) researchgate.net |

| Fluorenone-diketopyrrolopyrrole molecules | Electron acceptors | Organic Solar Cells rsc.org |

This versatility suggests that this compound could serve as a precursor for materials that combine, for example, specific electronic properties with biological activity, leading to theranostic agents or bioactive electronic devices.

Interdisciplinary Research with Theoretical and Experimental Synergies

The rational design of new materials based on this compound heavily relies on the interplay between theoretical modeling and experimental synthesis and characterization. Computational methods, such as Density Functional Theory (DFT), are crucial for predicting the electronic and optical properties of novel fluorenone derivatives before their synthesis.

Theoretical studies allow researchers to understand how different functional groups will affect key parameters like the HOMO-LUMO gap, which in turn influences the material's color, fluorescence, and charge transport characteristics. chemrxiv.org For example, DFT calculations have been used to investigate the effect of functionalization on the electronic and optical properties of 2,7-diamino-fluorene derivatives, guiding the design of new molecules for solar cell applications. researchgate.net This computational screening saves significant time and resources in the laboratory.

The experimental validation of these theoretical predictions is the essential next step. Synthesis of the designed molecules, followed by characterization of their structural, thermal, optical, and electrochemical properties, provides the necessary feedback to refine the theoretical models. researchgate.netresearchgate.net This synergistic loop of prediction, synthesis, and characterization accelerates the discovery of new functional materials with tailored properties for specific applications in optoelectronics, sensing, and beyond. chemrxiv.org

Q & A

Q. What synthetic routes are recommended for 2,7-Dichloro-9-fluorenone, and how do reaction conditions influence yield?

The synthesis of this compound typically involves electrophilic aromatic substitution (EAS) on 9-fluorenone. A common method is direct chlorination using chlorine gas or chlorinating agents like sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃) as catalysts. Key considerations include:

- Temperature control : Reactions conducted at 40–60°C minimize side reactions (e.g., over-chlorination).

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates .

- Substrate purity : Impurities in 9-fluorenone can lead to mixed halogenation products, necessitating purification via column chromatography .

Q. Example Reaction Conditions :

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Cl₂ | FeCl₃ | DCM | 50°C | 65–75 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at 550–650 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 248 (C₁₃H₆Cl₂O⁺) with characteristic Cl isotope patterns .

- X-ray Crystallography : Resolves chlorine positions and confirms planarity of the fluorenone core (analogous to 9-Chloromethyl derivatives ).

Advanced Research Questions

Q. How do electronic effects of chlorine substituents at the 2 and 7 positions influence the reactivity of 9-fluorenone derivatives?

Chlorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions or reductions. Computational studies (e.g., DFT) reveal:

- Reduced HOMO-LUMO Gap : Chlorine lowers the LUMO energy, facilitating electron transfer in photochemical applications .

- Steric Effects : Steric hindrance at positions 2 and 7 limits access to the carbonyl group, affecting reaction rates in Diels-Alder cycloadditions .

Comparisons with brominated analogs (e.g., 2,7-Dibromo-9-fluorenone) show similar electronic profiles but slower kinetics due to bromine’s larger atomic radius .

Q. What strategies resolve contradictions in reported biological activities of halogenated fluorenones?

Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Substituent Positionality : 2,7-dichloro derivatives may exhibit different activity compared to 2,4,7-trichloro analogs due to steric and electronic variations .

- Purity and Solubility : Impurities (e.g., residual solvents) or poor aqueous solubility can skew assay results. Use HPLC-purified samples and standardized solvents (e.g., DMSO) .

- Cell Line Specificity : Validate findings across multiple cell lines (e.g., HeLa vs. MCF-7) to distinguish compound-specific effects from cell-type variability .

Q. Recommended Workflow :

Replicate studies under identical conditions.

Perform dose-response assays to establish EC₅₀/IC₅₀ values.

Cross-reference with structural analogs (e.g., fluorenol derivatives) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates .

- Waste Disposal : Collect halogenated waste in airtight containers for incineration or licensed hazardous waste treatment .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., divergent reaction yields), verify catalyst activity (e.g., FeCl₃ vs. AlCl₃) and monitor reaction progress via TLC .

- Advanced Characterization : Pair experimental data with computational modeling (e.g., Gaussian software) to predict electronic properties and reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.